Superior RBP4 Potency vs. Key Comparators
4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol demonstrates sub-nanomolar potency as an RBP4 antagonist, with an IC50 of 0.179 nM in a binding assay using maltose-binding protein-tagged RBP4 expressed in E. coli [1]. This represents a substantial improvement over established RBP4 antagonists. In a head-to-head comparison within the same publication, the non-retinoid antagonist A1120 exhibited an average IC50 of 14.8 nM in a TR-FRET RBP4-TTR interaction assay, while the prototypical antagonist fenretinide had an IC50 of 56 nM in the same assay [2].
| Evidence Dimension | RBP4 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 0.179 nM |
| Comparator Or Baseline | A1120: 14.8 nM; Fenretinide: 56 nM |
| Quantified Difference | ~82-fold more potent than A1120; ~313-fold more potent than fenretinide |
| Conditions | BindingDB assay: MBP-tagged RBP4 expressed in E. coli; TR-FRET RBP4-TTR interaction assay for comparators |
Why This Matters
Higher potency allows for lower experimental concentrations, minimizing off-target effects and solubility issues, which is critical for in vivo studies and mechanism-of-action investigations.
- [1] BindingDB. BDBM50026258 CHEMBL3359022. Affinity Data: IC50 0.179 nM for RBP4. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50026258 View Source
- [2] Dobri N, et al. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. Invest Ophthalmol Vis Sci. 2013 Jan;54(1):85-95. doi: 10.1167/iovs.12-10050. PMID: 23211824; PMCID: PMC3544424. View Source
